1-Ethynyl-2,2-difluorobicyclo[3.1.0]hexane

Medicinal Chemistry Conformational Analysis Bioisostere Design

Medicinal chemistry programs requiring rigidified bioisosteres of 4,4-difluorocyclohexane motifs face limited access to conformationally constrained, stereochemically defined fluorinated scaffolds with modular reactivity. 1-Ethynyl-2,2-difluorobicyclo[3.1.0]hexane directly addresses this gap: • The gem-difluorobicyclo[3.1.0]hexane core delivers experimentally validated pKa and LogP modulation versus non-fluorinated and monocyclic comparators, reducing entropic binding penalties. • The terminal ethynyl handle enables rapid library expansion via Sonogashira coupling or CuAAC click chemistry without perturbing the rigid fluorinated scaffold geometry. • Commercial availability at 98% purity eliminates custom synthesis lead times, supporting fragment-based screening and parallel SAR campaigns with immediate global shipping.

Molecular Formula C8H8F2
Molecular Weight 142.15 g/mol
Cat. No. B13624571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethynyl-2,2-difluorobicyclo[3.1.0]hexane
Molecular FormulaC8H8F2
Molecular Weight142.15 g/mol
Structural Identifiers
SMILESC#CC12CC1CCC2(F)F
InChIInChI=1S/C8H8F2/c1-2-7-5-6(7)3-4-8(7,9)10/h1,6H,3-5H2
InChIKeyOHASVELILKIYSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethynyl-2,2-difluorobicyclo[3.1.0]hexane: Structural Baseline


1-Ethynyl-2,2-difluorobicyclo[3.1.0]hexane (CAS 2731013-94-6, C8H8F2, MW 142.15) is a fluorinated bicyclic compound featuring the strained bicyclo[3.1.0]hexane core with gem-difluoro substitution at the 2-position and an ethynyl group at the 1-position . The bicyclo[3.1.0]hexane scaffold is recognized in medicinal chemistry as a conformationally constrained motif found in natural products and synthetic bioactive compounds, with fluorinated analogues increasingly valued for modulating physicochemical properties such as pKa, LogP, and metabolic stability [1]. This compound represents a specialized building block within the broader class of gem-difluorinated bicyclo[3.1.0]hexane derivatives that have been characterized as rigidified mimetics of 4,4-difluorocyclohexane moieties, with established effects on physicochemical parameters relevant to drug discovery programs [2].

1
Fluorinated bicyclo[3.1.0]hexane scaffold for conformational constraint studies
2
Reported pKa and LogP modulation relative to flexible monocyclic counterparts
3
Ethynyl handle supports modular derivatization (Sonogashira, click chemistry)

1-Ethynyl-2,2-difluorobicyclo[3.1.0]hexane: Irreplaceability


Generic substitution with monocyclic cyclohexane derivatives, non-fluorinated bicyclo[3.1.0]hexanes, or alternative bicyclic scaffolds fails because the 6,6-difluorobicyclo[3.1.0]hexane core introduces quantifiable, structure-dependent shifts in physicochemical parameters that directly impact drug-likeness and target engagement [1]. The gem-difluoro substitution on the cyclopropane ring combined with the rigid bicyclic framework alters pKa and LogP values relative to both monocyclic and non-fluorinated counterparts in a manner not replicable by simple structural analogs [2]. The ethynyl handle at the 1-position further enables modular derivatization via Sonogashira coupling or click chemistry while maintaining the core's constrained geometry and fluorine-imparted properties, creating a unique combination of reactivity and physicochemical profile that generic replacements cannot simultaneously deliver .

!

Conformational flexibility mismatch

Monocyclic 4,4-difluorocyclohexane analogs lack the rigid bicyclic framework; reported pKa/LogP shifts may not transfer.

!

Fluorine effect not replicable

Non-fluorinated bicyclo[3.1.0]hexanes cannot reproduce the gem-difluoro-induced physicochemical modulation.

!

Reactivity and geometry coupling

Generic alkynes or simpler scaffolds do not simultaneously maintain the constrained core and ethynyl derivatization potential.

1-Ethynyl-2,2-difluorobicyclo[3.1.0]hexane: Comparative Evidence


Conformational Rigidity vs. 4,4-Difluorocyclohexane

The 6,6-difluorobicyclo[3.1.0]hexane scaffold functions as a rigidified mimetic of 4,4-difluorocyclohexane, reducing conformational freedom relative to the monocyclic counterpart [1]. This rigidification is achieved through the fused cyclopropane ring, which locks the cyclohexane-like ring into a constrained geometry. The scaffold's effect on physicochemical properties was systematically characterized: the 6,6-difluorobicyclo[3.1.0]hexane core shifts both pKa and LogP relative to the flexible 4,4-difluorocyclohexane system, with the magnitude and direction of these shifts depending on the specific substitution pattern and diastereomeric configuration [2].

Conformational rigidity
Class-level
6,6-difluorobicyclo[3.1.0]hexane locks geometry vs. flexible 4,4-difluorocyclohexane; quantitative pKa/LogP shifts established for amines/acids.
Reduced entropic penalty potential; may support target binding optimization.
Values depend on derivative and diastereomer; review specific analog data.
Medicinal Chemistry Conformational Analysis Bioisostere Design

Fluorination Effect vs. Non-Fluorinated Analog

The gem-difluoro substitution on the bicyclo[3.1.0]hexane core modulates pKa and LogP compared to non-fluorinated bicyclo[3.1.0]hexane analogs [1]. Systematic characterization of diastereomerically pure cis- and trans-6,6-difluorobicyclo[3.1.0]hexane amines and carboxylic acids established that the fluorine atoms alter both basicity/acidity and lipophilicity relative to the parent non-fluorinated bicyclo[3.1.0]hexane scaffold [2]. The magnitude of pKa shift depends on the position of the ionizable group relative to the fluorinated cyclopropane ring and the specific diastereomeric configuration [2].

Fluorination effect
Class-level
pKa / LogP shift vs. non-fluorinated
Fluorine substitution modulates ionization and lipophilicity; direction and magnitude depend on substitution pattern.
Data from diastereomerically pure cis/trans derivatives; experimental pKa and shake-flask LogP.
Fluorine Chemistry Physicochemical Properties Drug Design

Scalable Diastereoselective Synthesis

A multigram-scale synthetic route to diastereomerically pure cis- and trans-6,6-difluorobicyclo[3.1.0]hexane building blocks has been established and validated, enabling reliable procurement of stereochemically defined material [1]. The methodology employs the TMSCF3–NaI system with non-activated cyclopentene fragments using a slow addition protocol, generating a diastereomeric mixture that can be effectively separated by flash column chromatography to yield both cis- and trans-diastereomers in pure form [2]. Subsequent functional group transformations produce amines and carboxylic acids suitable for direct incorporation into drug discovery programs [2].

Scalable synthesis
Class-level
Multigram route using TMSCF₃–NaI, slow addition; diastereomers separable by flash chromatography.
Reported access to stereochemically defined building blocks; may reduce procurement risk.
Method validated for amines and carboxylic acids; applicability to other derivatives to be confirmed.
Synthetic Methodology Process Chemistry Building Block Synthesis

Bioisosteric Validation in Maraviroc Analogs

The 6,6-difluorobicyclo[3.1.0]hexane scaffold has been experimentally validated as a rigidified bioisostere of the 4,4-difluorocyclohexane moiety through incorporation into analogs of the marketed HIV drug Maraviroc (a CCR5 antagonist) [1]. Two rigidified Maraviroc analogues containing the 6,6-difluorobicyclo[3.1.0]hexane core were synthesized and evaluated by docking and molecular dynamics studies, demonstrating that the constrained bicyclic scaffold can replace the flexible difluorocyclohexane group while maintaining predicted binding interactions [2]. This provides experimental precedent that the scaffold is compatible with drug-like molecules and can serve as a conformational constraint tool in lead optimization [2].

Maraviroc analog fit
Class-level
Rigidified Maraviroc analogs retain predicted binding in docking and MD simulations.
Supports scaffold compatibility with drug-like molecules; binding confirmation requires experimental validation.
No functional or affinity data reported; in silico study only.
Bioisostere CCR5 Antagonist HIV Drug Design

Commercial Availability vs. Custom Synthesis

1-Ethynyl-2,2-difluorobicyclo[3.1.0]hexane is commercially available from multiple suppliers with specified purity levels, eliminating the need for custom synthesis or in-house preparation . The compound is stocked by AKSci (Catalog 8020FT), Leyan (Catalog 2249675, purity 98%), and listed on ChemicalBook with multiple supplier options . This commercial availability contrasts with related specialized fluorinated bicyclic scaffolds that may require custom synthesis with associated lead times, minimum order quantities, and analytical validation burden .

Commercial access
Reported
Multiple suppliers (AKSci, Leyan 98% purity); off-the-shelf vs. custom synthesis lead times.
Immediate availability reduces procurement timeline and analytical burden.
Supplier inventory as of 2024-2025; verify current status.
Chemical Procurement Building Block Sourcing Supply Chain

1-Ethynyl-2,2-difluorobicyclo[3.1.0]hexane: Application Scenarios


Constrained Bioisostere Replacement

Medicinal chemistry teams seeking to replace flexible 4,4-difluorocyclohexane moieties with rigidified analogs to reduce conformational entropy and modulate physicochemical properties can deploy the 6,6-difluorobicyclo[3.1.0]hexane core as a validated bioisostere [1]. The ethynyl handle at the 1-position of the target compound enables modular derivatization via Sonogashira cross-coupling or copper-catalyzed azide-alkyne cycloaddition (CuAAC) while preserving the core's rigid geometry and fluorine-imparted pKa/LogP characteristics [2]. This scenario is directly supported by the experimental characterization of pKa and LogP effects of the 6,6-difluorobicyclo[3.1.0]hexane scaffold and its successful incorporation into Maraviroc analogs [1].

Click and Cross-Coupling Building Block

The terminal alkyne functionality at the 1-position of 1-ethynyl-2,2-difluorobicyclo[3.1.0]hexane serves as a versatile synthetic handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-containing fragments or Sonogashira coupling with aryl/heteroaryl halides [2]. This enables rapid construction of compound libraries exploring the conformational and physicochemical space defined by the rigid fluorinated bicyclic core. The commercial availability of the compound at specified purity (98%) supports fragment-based screening and parallel library synthesis workflows without the lead time and analytical overhead of custom synthesis . This application is supported by the established commercial availability and the well-precedented reactivity of terminal alkynes in medicinal chemistry derivatization strategies [2].

Physicochemical Property Modulation

Research programs requiring systematic tuning of pKa and LogP while maintaining a defined three-dimensional scaffold geometry can employ 1-ethynyl-2,2-difluorobicyclo[3.1.0]hexane as a core building block. The gem-difluoro substitution on the cyclopropane ring has been experimentally demonstrated to alter both basicity/acidity and lipophilicity relative to non-fluorinated bicyclo[3.1.0]hexane comparators, with the magnitude of these shifts characterized through systematic potentiometric titration and shake-flask LogP measurements on amine and carboxylic acid derivatives [1]. The rigid bicyclic framework provides conformational constraint that reduces the entropic penalty upon target binding compared to flexible monocyclic alternatives [1]. This scenario is directly supported by the physicochemical characterization data reported for the 6,6-difluorobicyclo[3.1.0]hexane scaffold class [1].

Stereochemically Defined Building Blocks for SAR

Teams conducting stereochemistry-dependent SAR studies benefit from the established multigram-scale synthetic methodology for diastereomerically pure 6,6-difluorobicyclo[3.1.0]hexane derivatives, which ensures reliable access to stereochemically defined material [1]. While the specific compound 1-ethynyl-2,2-difluorobicyclo[3.1.0]hexane is commercially available as a single entity, the broader class methodology validates that related derivatives can be sourced with diastereomeric control, reducing the risk of stereochemical ambiguity in biological assays [2]. This scenario is supported by the validated synthetic route using TMSCF3–NaI with effective diastereomeric separation and the compound's commercial availability from established suppliers .

Application
Selection Property
Validation Focus
Constrained bioisostere replacement
Rigidified 4,4-difluorocyclohexane mimetic
Conformational constraint and pKa/LogP shift verification
Click/cross-coupling building block
Terminal alkyne handle for CuAAC or Sonogashira
Derivatization efficiency and core geometry retention
Physicochemical modulation
Gem-difluoro cyclopropane effect on pKa/LogP
Ionization state and lipophilicity optimization
Stereochemically defined SAR
Diastereomerically pure scaffold availability
Stereochemical integrity in biological assays

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